7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant potential in research applications. It is characterized by its unique molecular structure and properties, making it a subject of interest in pharmaceutical and biochemical studies. The compound's molecular formula is with a molecular weight of approximately 423.85 g/mol .
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione belongs to the class of purine derivatives. Purines are essential components in biochemistry, particularly in the structure of nucleic acids and energy-carrying molecules like adenosine triphosphate.
The synthesis of this compound involves multiple steps typical of organic synthesis in medicinal chemistry. While specific synthetic routes for this compound are not extensively detailed in the literature, similar purine derivatives often utilize methods such as:
Technical details regarding exact reagents and conditions would require access to specific laboratory protocols or proprietary synthesis methods.
The molecular structure of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can be represented using various structural formulas:
InChI=1S/C18H22ClN5O5/c1-10(25)7-20-17-21-15-14(16(27)22-18(28)23(15)2)24(17)8-12(26)9-29-13-5-3-11(19)4-6-13/h3-6,10,12,25-26H,7-9H2,1-2H3,(H,20,21)(H,22,27,28)This representation highlights the connectivity of atoms within the molecule.
While specific reactions involving this compound are not well-documented in public databases, compounds with similar structures often participate in various chemical reactions:
These reactions are crucial for modifying the compound for potential therapeutic applications.
The mechanism of action for 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is not explicitly detailed in available literature but can be inferred based on its structural features:
Further studies would be necessary to elucidate its precise biological interactions and therapeutic potential.
The physical properties include:
Chemical properties include:
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has potential applications in scientific research:
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: